molecular formula C10H14F3NO3 B6174806 3,3-diethenylmorpholine, trifluoroacetic acid CAS No. 2649017-45-6

3,3-diethenylmorpholine, trifluoroacetic acid

Cat. No. B6174806
CAS RN: 2649017-45-6
M. Wt: 253.2
InChI Key:
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Description

3,3-Diethenylmorpholine (DEM) and trifluoroacetic acid (TFA) are two important organic compounds that have a wide range of applications in scientific research. DEM is an organic base that is used in organic synthesis, while TFA is a strong acid that is used in the preparation of organometallic compounds. Together, they are used to form a powerful reagent that can be used in a variety of laboratory experiments.

Scientific Research Applications

The combination of 3,3-diethenylmorpholine, trifluoroacetic acid and TFA is a powerful reagent that can be used in a variety of scientific research applications. It can be used as a catalyst in organic synthesis, as a reagent for the synthesis of organometallic compounds, and as a reagent for the preparation of peptides and proteins. It can also be used for the synthesis of polymers, for the preparation of monomers, and for the synthesis of polymeric materials.

Mechanism of Action

The mechanism of action of 3,3-diethenylmorpholine, trifluoroacetic acid and TFA is based on the formation of a strong acid-base complex. The this compound molecule acts as a base, while the TFA molecule acts as an acid. This complex is highly reactive and can be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound and TFA are not well understood. However, it is known that the reagent can be used to catalyze a variety of biochemical reactions, such as the formation of peptides and proteins. It is also known that the reagent can be used to catalyze the formation of polymers, monomers, and polymeric materials.

Advantages and Limitations for Lab Experiments

The combination of 3,3-diethenylmorpholine, trifluoroacetic acid and TFA has several advantages for laboratory experiments. It is a powerful reagent that can be used to catalyze a variety of reactions. It is also relatively easy to synthesize and is relatively inexpensive. However, it is important to note that the reagent is highly reactive and can cause damage to laboratory equipment if not handled properly.

Future Directions

The combination of 3,3-diethenylmorpholine, trifluoroacetic acid and TFA has a wide range of potential applications in scientific research. Some of the possible future directions include the development of new synthetic methods for the synthesis of peptides and proteins, the development of new catalysts for organic synthesis, and the development of new polymeric materials. Additionally, further research is needed to better understand the biochemical and physiological effects of the reagent.

Synthesis Methods

The synthesis of 3,3-diethenylmorpholine, trifluoroacetic acid and TFA is a two-step process. First, this compound is synthesized from diethylenetriamine (DETA) and ethylene oxide. DETA is reacted with ethylene oxide in the presence of a base catalyst to form this compound. The second step involves the reaction of this compound with trifluoroacetic anhydride (TFAA) to form TFA. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of -78°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,3-diethenylmorpholine, trifluoroacetic acid can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": [ "Morpholine", "Acetaldehyde", "Trifluoroacetic anhydride", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Morpholine is reacted with acetaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 3,3-diethenylmorpholine.", "Step 2: Trifluoroacetic anhydride is added to the reaction mixture and stirred at room temperature for several hours to form the trifluoroacetic acid derivative of 3,3-diethenylmorpholine.", "Step 3: The reaction mixture is then treated with a solution of sodium bicarbonate to neutralize the excess trifluoroacetic anhydride and trifluoroacetic acid.", "Step 4: The product is isolated by extraction with ethanol and purified by recrystallization." ] }

CAS RN

2649017-45-6

Molecular Formula

C10H14F3NO3

Molecular Weight

253.2

Purity

95

Origin of Product

United States

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